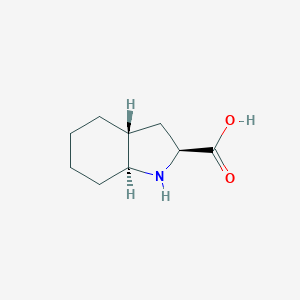
2-Anilinoethanol
描述
2-Anilinoethanol, also known as N-(2-Hydroxyethyl)aniline, is an organic compound with the molecular formula C8H11NO. It is a colorless to pale yellow liquid with a faint odor. This compound is soluble in water and has a boiling point of approximately 230 degrees Celsius . It is commonly used in various industries due to its versatile chemical properties.
作用机制
Target of Action
2-Anilinoethanol, also known as N-Phenylethanolamine, is a chemical compound that is commonly used in various industries . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It can be used to produce drugs such as analgesics, antipyretics, and anti-inflammatory agents .
Mode of Action
The mode of action of this compound varies depending on its application. In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of drugs . It undergoes various chemical reactions to form the desired pharmaceutical compounds .
Biochemical Pathways
This compound is involved in several biochemical pathways. In the textile industry, this compound is used as a dye intermediate . It reacts with other chemicals to form dyes that can bind to fabrics and textiles, resulting in the desired color . In the rubber industry, this compound acts as a vulcanization accelerator . It reacts with sulfur and other chemicals to cross-link the polymer chains in rubber, improving its strength and elasticity .
Pharmacokinetics
It is known that the compound has a boiling point of approximately 230 degrees celsius . It is a good solvent for many organic compounds and can be used as a reagent in various chemical reactions . It is also known for its ability to act as a reducing agent and can undergo oxidation reactions .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. In the pharmaceutical industry, it forms the desired pharmaceutical compounds through various chemical reactions . In the textile industry, it forms dyes that can bind to fabrics and textiles . In the rubber industry, it improves the properties of rubber, such as its strength and elasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s electroactivity, conductivity, and resistance are reduced with increased this compound content in the copolymer, though the processability and adhesion properties improve . The hydrophilicity of the polymer film obtained has increased with increasing this compound content .
生化分析
Biochemical Properties
The biochemical properties of 2-Anilinoethanol are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for human olfactory UDP-glucuronosyltransferase
Cellular Effects
It has been suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can interact with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Metabolic Pathways
It is known that this compound can interact with enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: 2-Anilinoethanol can be synthesized through several methods. One common method involves the reaction of aniline with chloroacetic acid. The process includes mixing 46.5 grams (0.5 moles) of aniline with 20 grams (0.25 moles) of chloroacetic acid and 50 milliliters of water. This mixture is heated for 3 hours. Afterward, the mixture is alkalized with sodium carbonate solution, and excess aniline is distilled off with water. The residue is then distilled under reduced pressure to collect the fraction at 161-163 degrees Celsius (2.13 kilopascals), yielding 22-24 grams of N-hydroxyethyl aniline with a yield of 64-70% .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
2-Anilinoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, thiolated derivatives.
Condensation Products: Schiff bases, imines.
科学研究应用
2-Anilinoethanol has several applications in scientific research:
相似化合物的比较
2-Anilinoethanol is unique due to its combination of aniline and ethanol functional groups, which allows it to participate in a wide range of chemical reactions. Similar compounds include:
2-Phenylethanolamine: Similar structure but with an amine group instead of an aniline group.
N-Phenylethanolamine: Similar structure but with a different substitution pattern on the phenyl ring.
2-Phenylazanylethanol: Similar structure but with different functional groups attached to the ethanol moiety.
These compounds share some chemical properties with this compound but differ in their reactivity and applications.
属性
IUPAC Name |
2-anilinoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGATWIBSKHFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059550 | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS] | |
| Record name | N-Phenylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
122-98-5 | |
| Record name | N-(2-Hydroxyethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ANILINOETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-anilinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630DL2N96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
- Spectroscopic Data: While the provided papers don't delve into detailed spectroscopic characterization, they do mention the use of FTIR spectroscopy to confirm the presence of 2-anilinoethanol in copolymers and to analyze its structure. [, , , ]
A: this compound is primarily studied as a monomer for synthesizing polymers with various properties. Research shows its incorporation into polymers like polyaniline and chitosan can influence the final material's solubility, conductivity, and electrochemical stability. [, , , , , ] For example, copolymers of this compound and aniline exhibit solubility in various organic solvents. [] Its use as an antioxidant in color photographic developers is also noted, where it demonstrates improved developer stability under storage conditions. []
A: While the provided research doesn't explicitly mention the use of computational chemistry for studying this compound, one study utilizes density functional theory calculations to support the proposed mechanism of nitrogen-oxygen Smiles rearrangement observed in the gas phase for deprotonated 2-(N-methylanilino)ethanol and morpholinylbenzoic acid derivatives. [] Further computational studies could provide insights into its reactivity, electronic properties, and potential applications.
A: While the provided articles don't specifically address SHE regulations for this compound, it's crucial to handle it with caution. It's known to cause methemoglobinemia, [] highlighting the need for appropriate safety measures during handling and use. Always refer to the latest Safety Data Sheets (SDS) and follow recommended safety protocols.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
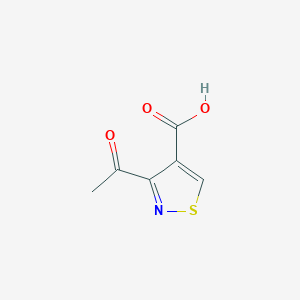
![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)
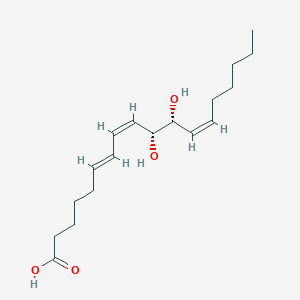
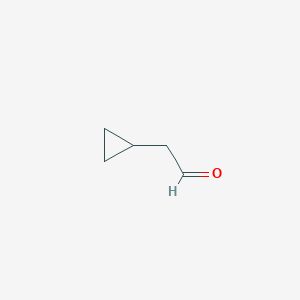
![Benz[a]anthracene-d12](/img/structure/B49388.png)
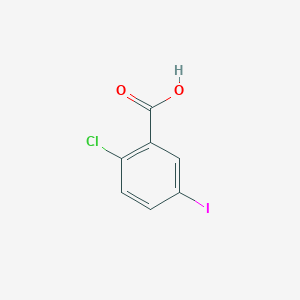
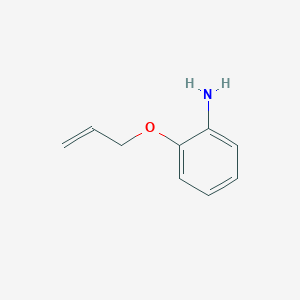
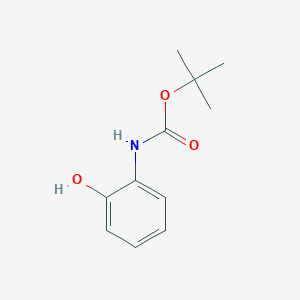


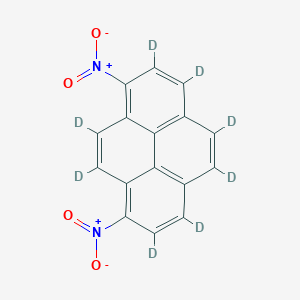
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
